![molecular formula C17H14N4O4 B2894372 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea CAS No. 1209806-93-8](/img/structure/B2894372.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a urea derivative that has a benzodioxole and an oxadiazole group attached to it.
Scientific Research Applications
Anticancer Activity
1,3,4-Oxadiazole derivatives have been studied for their potential anticancer properties. They may work by interfering with various cellular processes in cancer cells, such as cell division or apoptosis .
Antimicrobial and Antifungal Properties
These compounds have shown effectiveness against a range of microbial and fungal pathogens. They could be used to develop new antibiotics or antifungals to combat resistant strains .
Anti-inflammatory and Analgesic Effects
Research suggests that 1,3,4-oxadiazole derivatives can reduce inflammation and act as pain relievers. This could lead to new treatments for conditions like arthritis or chronic pain .
Anticonvulsant Properties
Some derivatives have been explored for their ability to prevent seizures, which could be beneficial in treating epilepsy or other seizure disorders .
Antihypertensive and Cardiovascular Applications
There is potential for these compounds to be used in managing high blood pressure and other cardiovascular conditions due to their effects on blood vessels and heart rate .
Antiviral and Anti-HIV Activity
These derivatives may inhibit viral replication or entry into cells, offering a pathway for new antiviral drugs, including those against HIV .
Antidiabetic Potential
Research has indicated that 1,3,4-oxadiazole derivatives might influence glucose metabolism or insulin sensitivity, which could be useful in diabetes management .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-16(18-12-6-7-13-14(9-12)24-10-23-13)19-17-21-20-15(25-17)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGACPKVJCKNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-benzyl-1,3,4-oxadiazol-2-yl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.